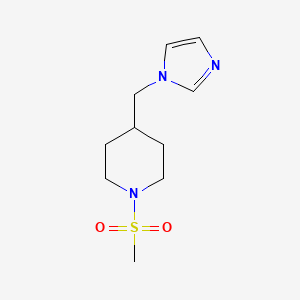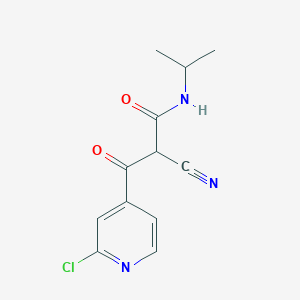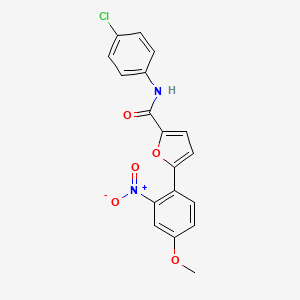
(Z)-1-(4-chlorophenyl)-2-fluorovinyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(4-chlorophenyl)-2-fluorovinyl diethyl phosphate, commonly known as ClFVDP, is a synthetic organophosphorus compound that has been widely used in scientific research. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by ClFVDP leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system.
Mechanism of Action
ClFVDP acts as a potent inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system. The inhibition of acetylcholinesterase by ClFVDP is irreversible and can lead to long-lasting effects on the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ClFVDP are mainly due to its inhibition of acetylcholinesterase. The accumulation of acetylcholine in the synapse leads to overstimulation of the nervous system, resulting in symptoms such as tremors, convulsions, and respiratory failure. ClFVDP has also been shown to have toxic effects on other organs such as the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ClFVDP in lab experiments is its potency as an inhibitor of acetylcholinesterase. This allows researchers to study the role of acetylcholinesterase in the nervous system and to develop new drugs for the treatment of neurological disorders. However, the irreversible nature of ClFVDP's inhibition of acetylcholinesterase can also be a limitation in some experiments, as it can lead to long-lasting effects on the nervous system.
Future Directions
There are several future directions for research on ClFVDP. One area of research could be the development of new drugs for the treatment of neurological disorders based on the structure of ClFVDP. Another area of research could be the study of the toxic effects of ClFVDP on other organs such as the liver and kidneys. Additionally, the role of acetylcholinesterase in other physiological processes could also be studied using ClFVDP as a tool.
Synthesis Methods
The synthesis of ClFVDP involves the reaction of 1-(4-chlorophenyl)-2-fluoroethene with diethyl phosphite in the presence of a catalyst. The reaction is carried out under mild conditions and yields ClFVDP as the main product. The purity of ClFVDP can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
ClFVDP has been widely used in scientific research as a potent inhibitor of acetylcholinesterase. This compound has been used to study the role of acetylcholinesterase in the nervous system and to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease. ClFVDP has also been used to study the toxic effects of organophosphorus compounds on the nervous system.
properties
IUPAC Name |
[(Z)-1-(4-chlorophenyl)-2-fluoroethenyl] diethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXSYKGHYKTMIV-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CF)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C\F)/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)



![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)


![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)
